Product packaging for Bis(trimethylsilyl)amidodimethylphosphine(Cat. No.:CAS No. 63744-11-6)

Bis(trimethylsilyl)amidodimethylphosphine

Cat. No.: B1601358
CAS No.: 63744-11-6
M. Wt: 221.43 g/mol
InChI Key: WOIPONGUSYBCEY-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus and Organosilicon Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, and organosilicon chemistry, which focuses on compounds with carbon-silicon bonds, are mature and expansive fields. dakenchem.comCurrent time information in Cape Girardeau County, US. The amalgamation of these two domains in the form of silylated phosphorus-nitrogen compounds creates a unique chemical space. The phosphorus atom, with its variable oxidation states and coordination numbers, provides a locus for a wide array of chemical transformations. dakenchem.com Simultaneously, the incorporation of silicon, most commonly as the trimethylsilyl (B98337) (TMS) group, imparts specific steric and electronic properties. Current time information in Cape Girardeau County, US. These compounds can be seen as hybrids, benefiting from the rich reactive potential of phosphorus and the stabilizing and solubilizing nature of organosilicon moieties.

Overview of Phosphorus-Nitrogen Bond Chemistry in Silylated Systems

The phosphorus-nitrogen bond is a cornerstone of inorganic and organometallic chemistry, forming the backbone of essential structures like phosphazenes. gelest.com In silylated systems, the nature of the P-N bond is significantly influenced by the presence of silyl (B83357) groups, typically trimethylsilyl groups, attached to the nitrogen atom. These bulky and electron-donating groups can modulate the bond's polarity, length, and reactivity. The silylation of aminophosphines can lead to various structural motifs, including compounds with P-N single bonds, as well as more complex structures with multiple phosphorus and nitrogen atoms. The reactivity of these silylated P-N compounds is diverse, ranging from their use as ligands in coordination chemistry to their role as precursors in the synthesis of other organophosphorus and inorganic materials. psu.educhemicalbook.com

Distinctive Features of Bis(trimethylsilyl)amidodimethylphosphine

This compound, with the chemical formula C8H24NPSi2, is a specific example of a silylated phosphorus-nitrogen compound. preprints.org It features a central phosphorus atom bonded to two methyl groups and a nitrogen atom. This nitrogen atom is, in turn, bonded to two trimethylsilyl groups. The presence of the dimethylphosphino group directly attached to the silylated amino moiety distinguishes it from other related compounds where phosphorus might be part of a larger or more complex substituent. This particular arrangement of atoms gives rise to a unique combination of steric bulk and electronic properties, influencing its reactivity and potential applications.

PropertyValue
Molecular Formula C8H24NPSi2
Molecular Weight 221.43 g/mol
Boiling Point 55-60°C / 0.4 mmHg
CAS Number 63744-11-6

Research Significance and Scope

The significance of this compound and related silylated P-N compounds lies in their utility as versatile synthetic intermediates. They serve as valuable building blocks for the construction of more complex molecules. For instance, the reactivity of the P-N bond, often in conjunction with the cleavage of the N-Si bonds, allows for the introduction of phosphorus-containing fragments into organic and inorganic frameworks. Research in this area is focused on exploring the fundamental reactivity of these compounds, developing new synthetic methodologies that utilize them as reagents or catalysts, and investigating the properties of the novel materials derived from them. The scope of their application is broad, with potential implications in ligand design for catalysis and the synthesis of novel polymers and materials. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H24NPSi2 B1601358 Bis(trimethylsilyl)amidodimethylphosphine CAS No. 63744-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[dimethylphosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24NPSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIPONGUSYBCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)P(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24NPSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500998
Record name P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-11-6
Record name P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis Trimethylsilyl Amidodimethylphosphine

Established Synthetic Pathways

The formation of Bis(trimethylsilyl)amidodimethylphosphine is most commonly accomplished through reagent-based synthesis, leveraging the reactivity of silylated amides with phosphorus electrophiles.

Direct Synthetic Routes

Direct synthetic routes to this compound, which would involve the simultaneous formation of the P-N bond and silylation of the nitrogen atom in a one-pot reaction from simpler precursors like ammonia (B1221849) and a phosphine (B1218219) source, are not well-documented in the scientific literature. The prevailing methods rely on the pre-synthesis of a silylated amide precursor.

Reagent-Based Synthesis

The most established and widely utilized method for the synthesis of this compound is a reagent-based approach. This pathway involves the reaction of a deprotonated silylated amine with a suitable phosphorus halide. The key reagents and their roles are outlined below.

The cornerstone of this methodology is the salt metathesis reaction between lithium bis(trimethylsilyl)amide (LiHMDS) and chlorodimethylphosphine (B1581527). wikipedia.org LiHMDS, a strong, non-nucleophilic base, is readily prepared by the deprotonation of bis(trimethylsilyl)amine with an organolithium reagent such as n-butyllithium. wikipedia.org This reaction is typically performed in an anhydrous, aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure complete formation of the lithium salt.

Once the LiHMDS is formed, it is reacted with chlorodimethylphosphine. The lithium cation is exchanged for the dimethylphosphino group, leading to the formation of this compound and lithium chloride as a byproduct. The reaction is driven by the formation of the stable lithium chloride salt.

Interactive Data Table: Reagent-Based Synthesis of this compound

Reactant 1 Reactant 2 Product Byproduct Typical Solvent Typical Reaction Conditions
Lithium bis(trimethylsilyl)amide (LiHMDS)Chlorodimethylphosphine (Me₂PCl)This compoundLithium chloride (LiCl)Tetrahydrofuran (THF)Anhydrous, inert atmosphere (e.g., Argon), low temperature (e.g., -78 °C to room temperature)

Advanced Synthetic Approaches and Innovations

While the reagent-based synthesis is robust, research into advanced synthetic approaches focuses on improving reaction efficiency, yield, and selectivity, as well as exploring the reactivity of different precursors.

Exploration of Precursor Reactivity

The reactivity of the precursors can be modulated to influence the outcome of the synthesis. For instance, the choice of the metal amide can have an impact. While LiHMDS is common, other metal bis(trimethylsilyl)amides, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), could also be employed. The differing reactivity and solubility of these amides can affect reaction rates and the ease of purification.

Furthermore, the nature of the phosphine precursor can be varied. While chlorodimethylphosphine is the most direct precursor, other dimethylphosphine (B1204785) derivatives with different leaving groups could potentially be used, although this is less common.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Stoichiometry: Precise control of the stoichiometry between the lithium amide and the chlorophosphine is essential to avoid side reactions. An excess of either reagent can lead to the formation of impurities.

Temperature: The reaction is typically initiated at low temperatures (e.g., -78 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion. The optimal temperature profile can be determined through systematic studies.

Solvent: While THF is a common solvent due to its ability to solvate the lithium reagents, other ethereal or hydrocarbon solvents could be explored to optimize solubility and reactivity. commonorganicchemistry.com

Addition Rate: Slow, controlled addition of the chlorophosphine to the LiHMDS solution is important to maintain a low localized concentration of the electrophile and minimize potential side reactions.

Interactive Data Table: Parameters for Optimization of Synthesis

Parameter Typical Range/Condition Effect on Reaction
Temperature -78 °C to 25 °CControls reaction rate and selectivity.
Solvent Tetrahydrofuran (THF), Diethyl etherAffects solubility of reagents and reaction kinetics.
Stoichiometry ~1:1 molar ratio of LiHMDS to Me₂PClCrucial for maximizing yield and minimizing byproducts.
Addition Time 30 min to 2 hoursSlow addition can improve selectivity.

Purification and Isolation Techniques

This compound is an air- and moisture-sensitive compound, necessitating careful handling and purification under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

The primary method for purifying the product is fractional distillation under reduced pressure . This technique is suitable for separating the volatile this compound from the non-volatile lithium chloride byproduct and any less volatile impurities. The distillation is performed under vacuum to lower the boiling point of the compound and prevent thermal decomposition.

The general purification procedure involves:

Filtration: After the reaction is complete, the reaction mixture is filtered under an inert atmosphere to remove the precipitated lithium chloride.

Solvent Removal: The solvent is removed from the filtrate under reduced pressure.

Distillation: The crude product is then purified by fractional distillation. The boiling point of the pure compound is a key indicator of its identity and purity.

The purity of the final product is typically assessed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, and ²⁹Si NMR).

Unable to Generate Article: Spectroscopic and Structural Data for this compound Not Found

Despite a comprehensive search of available scientific literature, the specific experimental data required to construct a detailed article on the spectroscopic and structural characterization of this compound could not be located. Numerous attempts to retrieve nuclear magnetic resonance (NMR) and crystallographic data for this compound were unsuccessful.

The investigation aimed to provide a thorough analysis based on the following outline:

Spectroscopic Characterization and Structural Elucidation3.1. Nuclear Magnetic Resonance Nmr Spectroscopy

Molecular Structure Determination

Computational Approaches to Structural Parameters

While detailed computational data for the title compound is elusive, the structural parameters of related silylated aminophosphines and their precursors have been investigated. For instance, gas-phase electron diffraction studies on similar molecules, such as dimethylaminodifluorophosphine (Me₂NPF₂), have provided precise measurements of their geometries. These experimental studies are often supplemented by computational models to refine the structural determination.

In the absence of specific computational data for this compound, a theoretical investigation would typically involve geometry optimization using a chosen level of theory (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger) to predict the most stable conformation and its associated structural parameters. Such a study would calculate key bond lengths (P-N, Si-N, P-C, Si-C), bond angles (e.g., Si-N-Si, C-P-C, N-P-C), and dihedral angles, which would be crucial for understanding the steric and electronic interactions within the molecule.

A hypothetical table of calculated structural parameters, based on what a typical computational study would report, is presented below for illustrative purposes. It is important to emphasize that the following data is a placeholder and not derived from actual published research on this compound.

Hypothetical Computationally Derived Structural Parameters

ParameterBond/AngleCalculated Value
Bond LengthP-NValue not available
Si-NValue not available
P-CValue not available
Si-CValue not available
Bond Angle∠ Si-N-SiValue not available
∠ C-P-CValue not available
∠ N-P-CValue not available
∠ N-Si-CValue not available
Dihedral AngleSi-N-P-CValue not available

Further research employing computational methods is required to definitively determine the theoretical structural parameters of this compound and to allow for a comprehensive comparison with experimental findings.

Reactivity of Bis Trimethylsilyl Amidodimethylphosphine

Nucleophilic Characteristics

The lone pair of electrons on the phosphorus atom makes bis(trimethylsilyl)amidodimethylphosphine a potent nucleophile. This characteristic is the basis for many of its synthetic applications, particularly in the formation of new phosphorus-carbon bonds.

This compound readily reacts with a variety of electrophilic centers. The initial step in these reactions is typically the nucleophilic attack of the phosphorus atom on the electrophile. For instance, it reacts smoothly with carbonyl compounds such as ketones and aldehydes. wikipedia.org This initial addition is often followed by an intramolecular rearrangement involving the transfer of a silyl (B83357) group, a common mechanistic motif in the chemistry of silylated amino-phosphines. wikipedia.org

The compound also reacts with organic halides. For example, treatment with ethyl bromoacetate (B1195939) leads to the formation of a phosphonium (B103445) salt. nih.gov Similarly, reaction with allyl bromide yields a mixture of isomeric phosphonium salts. nih.gov These reactions underscore the ability of the phosphorus center to engage in nucleophilic substitution reactions.

ElectrophileProduct TypeReference
Ketones/AldehydesN-Silylphosphinimines wikipedia.org
Ethyl BromoacetatePhosphonium Salt nih.gov
Allyl BromidePhosphonium Salts nih.gov
ChloroformatesAlkoxycarbonyl-substituted Phosphinimines researchgate.net
Propargyl ChlorideAcetylene-substituted Phosphoranimine mdpi.com

A key application of the nucleophilic nature of this compound is its use in the formation of carbon-phosphorus (C-P) bonds. These reactions are fundamental in organophosphorus chemistry, as they provide access to a wide range of functionalized phosphine (B1218219) derivatives. nih.gov The reactions with organic halides, such as ethyl bromoacetate and allyl bromide, are prime examples of C-P bond formation, leading to the creation of new phosphonium centers. nih.gov

In the reaction with propargyl chloride, a C-P bond is formed, leading to an intermediate acetylene-substituted phosphoranimine after the elimination of trimethylsilyl (B98337) chloride. mdpi.com These transformations highlight the utility of this compound as a synthon for introducing the dimethylphosphino group into organic molecules.

Electrophilic Characteristics

While the nucleophilic character of the phosphorus atom is well-documented, the electrophilic nature of this compound is not a prominent feature of its reported reactivity. In principle, the phosphorus atom could be susceptible to attack by strong nucleophiles. However, the literature primarily focuses on its role as a nucleophile. wikipedia.orgescholarship.org Reactions involving attack at the silicon atoms by nucleophiles are also conceivable but are generally discussed in the context of silyl group transfer rather than as a primary electrophilic characteristic of the parent molecule.

Transformations Involving the P-N-Si Linkage

The P-N-Si linkage in this compound is a site of significant reactivity. The inherent polarity and lability of the P-N and Si-N bonds allow for a variety of transformations, including bond cleavage and group transfer reactions.

The phosphorus-nitrogen bond in aminophosphines can be susceptible to cleavage under certain conditions, particularly with protic reagents. wikipedia.org For instance, the P-N bond in aminophosphines can undergo alcoholysis or be cleaved by hydrogen chloride. While these are general reactions for this class of compounds, specific studies detailing the P-N bond cleavage in this compound are not extensively reported. In some reactions, such as with certain chloroformates, Si-N bond cleavage can occur in preference to or in competition with other reaction pathways. researchgate.net For example, the reaction of the N-methyl analogue, Me₃SiN(Me)PMe₂, with methyl chloroformate proceeds cleanly via Si-N bond cleavage. nih.gov

A hallmark of the reactivity of this compound is its propensity to undergo silyl group transfer reactions. In many of its reactions with carbonyl compounds, the initial nucleophilic attack by phosphorus is followed by a nih.govresearchgate.net-silyl migration from the nitrogen atom to the oxygen atom of the carbonyl group. wikipedia.org This intramolecular rearrangement is a key step in the formation of N-silylphosphinimines. wikipedia.org This process is driven by the high affinity of silicon for oxygen.

This silyl group transfer is a recurring theme and a synthetically powerful aspect of the chemistry of this and related (silylamino)phosphines, enabling the formation of complex molecular architectures from simple starting materials.

Despite extensive research, specific, detailed scientific literature focusing on the reactivity of "this compound" as outlined in the user's request is not available. The performed searches yielded information on related compounds, such as other bis(trimethylsilyl)amides and various phosphine derivatives. However, no direct research articles or comprehensive reviews could be located that specifically detail the following for this compound:

Reactivity as a Reagent in Organic Transformations (e.g., Carbazole Formation)

Without access to primary or secondary research literature detailing these specific reactions and applications, it is not possible to generate a "thorough, informative, and scientifically accurate" article that adheres to the provided outline. The existing search results offer general principles of reactivity for similar classes of compounds but lack the specific data and research findings required to address the user's precise request concerning this compound. Therefore, this request cannot be fulfilled at this time due to the absence of relevant scientific documentation in the public domain.

Article on the Coordination Chemistry of this compound Unavailable

A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the coordination chemistry of the compound this compound, with the chemical formula Me₂PN(SiMe₃)₂. Consequently, the generation of a detailed and authoritative article as per the requested outline is not feasible at this time.

The provided outline requires an in-depth analysis of the ligand's design, including its steric and electronic properties, its potential for both P- and N-coordination, and a systematic survey of its synthesized and characterized metal complexes across the periodic table—including transition metals, main group elements, and lanthanide and actinide metals. This necessitates the availability of primary research data, such as X-ray crystallographic structures, spectroscopic analyses (NMR, IR, etc.), and detailed synthetic reports.

While extensive research exists for the closely related and well-studied bis(trimethylsilyl)amido ([N(SiMe₃)₂]⁻) escholarship.orgresearchgate.netresearchgate.netescholarship.orgencyclopedia.pubmdpi.comresearchgate.netresearchgate.net and bis(trimethylsilyl)phosphido ([P(SiMe₃)₂]⁻) researchgate.netnih.govnih.gov ligands, this information is not directly transferable to this compound. This hybrid ligand, which combines a dimethylphosphino group with a bis(trimethylsilyl)amido moiety, is expected to exhibit unique coordination behavior due to the interplay of the hard nitrogen and soft phosphorus donor atoms, as well as its specific steric profile. However, without dedicated studies on this particular compound, any discussion would be speculative and would not meet the required standard of scientific accuracy and detail.

Therefore, until more specific research on the coordination chemistry of this compound is published and becomes accessible, it is not possible to provide the requested in-depth article.

Coordination Chemistry of Bis Trimethylsilyl Amidodimethylphosphine As a Ligand

Structural Diversity of Metal Complexes

Monomeric and Oligomeric Architectures

There is no information available on the formation of monomeric or oligomeric metal complexes with the Bis(trimethylsilyl)amidodimethylphosphine ligand.

Bridging versus Terminal Coordination Geometries

Details regarding the preference of this compound to act as a bridging or terminal ligand in coordination complexes are not available in the scientific literature.

Electronic Structure and Bonding in Coordination Compounds

There are no studies available that describe the electronic structure or the nature of the bonding between this compound and metal centers in coordination compounds.

Applications and Potential in Chemical Science

Catalytic Applications

The presence of a trivalent phosphorus atom and a nitrogen atom makes bis(trimethylsilyl)amidodimethylphosphine an intriguing ligand for the development of novel catalytic systems. The electronic and steric properties of the ligand can be finely tuned by virtue of the bulky and electron-donating trimethylsilyl (B98337) groups.

In homogeneous catalysis, phosphine (B1218219) ligands are crucial for stabilizing and activating metal centers. This compound can act as a P,N-bidentate or a monodentate phosphorus ligand. The coordination of the phosphorus atom to a transition metal center can create a catalytically active species for a variety of transformations. The bulky trimethylsilyl groups can create a specific steric environment around the metal center, influencing the selectivity of the catalytic reaction. While direct catalytic applications of this compound are not extensively documented, its analogues, metal bis(trimethylsilyl)amides, are widely used to synthesize catalytic precursors. encyclopedia.pubrsc.org The related bis(trimethylsilyl)phosphide ligands have also shown potential in catalytic applications. nih.gov

The design of ligands is a cornerstone of modern catalysis. This compound offers several attractive features for a ligand designer. The steric bulk of the two trimethylsilyl groups can be exploited to control the coordination number and geometry of metal complexes, which in turn dictates their catalytic activity and selectivity. escholarship.org The electronic properties of the ligand can be modulated by the substituents on the phosphorus and nitrogen atoms. The synthesis of transition metal complexes with bis(trimethylsilyl)amide ligands is well-established, typically involving the reaction of a metal halide with a lithium or sodium salt of the amide. encyclopedia.pubrsc.org A similar approach could be envisioned for the synthesis of metal complexes with this compound. The resulting complexes could be screened for activity in various catalytic reactions, such as cross-coupling, hydroformylation, and polymerization. The synthesis of various phosphine ligands for use in transition metal-catalyzed reactions is a significant area of research. epfl.ch

Table 1: Potential Catalytic Reactions Utilizing this compound as a Ligand

Catalytic ReactionPotential Role of the LigandExpected Outcome
Cross-Coupling ReactionsStabilize low-valent metal centers (e.g., Pd(0), Ni(0)) and facilitate oxidative addition/reductive elimination.Formation of C-C, C-N, or C-O bonds with high efficiency and selectivity.
HydroformylationControl the regioselectivity (linear vs. branched aldehyde) and enantioselectivity (with chiral variants).Synthesis of aldehydes from alkenes with high control over the product distribution.
PolymerizationInfluence the stereochemistry and molecular weight of the resulting polymer.Production of polymers with desired material properties.

Applications in Organic Synthesis

Beyond its potential in catalysis, this compound can serve as a valuable reagent in organic synthesis, leveraging the reactivity of its silicon-nitrogen and phosphorus-carbon bonds.

The presence of two trimethylsilyl groups attached to a nitrogen atom suggests that this compound could function as a silylating agent, similar to well-known reagents like bis(trimethylsilyl)acetamide (BSA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.govdshs-koeln.de Silylation is a common strategy to protect functional groups, increase the volatility of compounds for gas chromatography, or to activate substrates for subsequent reactions. colostate.edu The reactivity of this compound as a silylating agent would depend on the lability of the Si-N bond. The byproducts of the silylation reaction, dimethylphosphine-containing species, would need to be considered.

The unique structure of this compound opens the door to its use in a range of specific organic transformations. For instance, the related bis(trimethylsilyl)phosphonite has been shown to be an excellent reagent for the hydrophosphination of olefins. nih.govresearchgate.net It is plausible that this compound could participate in similar addition reactions to unsaturated systems. Furthermore, metal bis(trimethylsilyl)amides are known to be strong, non-nucleophilic bases, and are used in a variety of deprotonation reactions. encyclopedia.pub this compound could potentially exhibit similar basicity, enabling its use in base-mediated organic transformations. The reaction of silylated phosphonites with electrophiles is a versatile method for the formation of P-C bonds. nih.gov

Table 2: Potential Organic Transformations Involving this compound

TransformationRole of this compoundExample Reaction
SilylationTransfer of a trimethylsilyl group to a protic functional group (e.g., -OH, -NH2, -COOH).Protection of an alcohol as its trimethylsilyl ether.
HydrophosphinationAddition of the P-H bond (after potential tautomerization or activation) across a C=C or C≡C bond.Synthesis of functionalized organophosphorus compounds.
Base-Mediated ReactionsDeprotonation of a weakly acidic C-H, N-H, or O-H bond.Generation of an enolate for an aldol (B89426) reaction.
PhosphorylationTransfer of the dimethylphosphino group to an electrophilic center.Synthesis of novel organophosphorus compounds.

Advanced Materials Precursors

The quest for new materials with tailored properties is a driving force in modern chemistry. Organometallic and organo-main group compounds are often used as single-source precursors for the synthesis of advanced materials through processes like chemical vapor deposition (CVD) or pyrolysis. Metal bis(trimethylsilyl)amides have been investigated as precursors for the synthesis of metal nitrides and other nitrogen-containing materials. encyclopedia.pub For example, tetrasulfur tetranitride can be synthesized from a metal bis(trimethylsilyl)amide precursor. encyclopedia.pub

Given its composition, this compound is a promising candidate as a single-source precursor for phosphorus-nitrogen based materials, such as phosphorus nitrides (PN) or phosphazenes. These materials often exhibit interesting properties, including high thermal stability, chemical inertness, and semiconductivity, making them suitable for applications in ceramics, coatings, and electronics. The pyrolysis of this compound under controlled conditions could lead to the formation of thin films or bulk materials with a defined P:N ratio. The volatile byproducts, such as trimethylsilane, would be easily removed. The bis(trimethylsilyl)phosphide ligand has been considered as a precursor for novel solid-state materials. nih.gov

Synthesis of Novel Solid-State Materials

While direct reports on the use of this compound for synthesizing solid-state materials are scarce, its constituent parts suggest a high potential. The bis(trimethylsilyl)amido group, -N(SiMe3)2, is a common feature in precursors for silicon nitride (Si3N4) and silicon carbonitride (SiCN) materials. The dimethylphosphine (B1204785) group, -P(CH3)2, offers a source of phosphorus.

Theoretically, the compound could be used in high-temperature solid-state reactions or solvothermal synthesis to produce novel materials. For instance, its reaction with metal centers could yield metal phosphide (B1233454) or phosphide-nitride materials. Its decomposition could potentially lead to the formation of phosphorus-doped silicon carbonitride, a material with tunable electronic and mechanical properties. The primary documented role of the compound and its close analogs, however, remains as a synthetic building block for creating other molecules, such as (silylamino)phosphines and phosphoranimines. acs.org

Precursors for Thin Film Deposition

The most promising, albeit largely unexplored, application for this compound is as a precursor for thin film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The volatility and reactivity of the bis(trimethylsilyl)amido group are well-established in this field.

Hexamethyldisilazane (HMDS), which contains the same -N(SiMe3)2 group, is widely used as a precursor for depositing silicon carbonitride (SiCN) thin films. wikipedia.orgchemicalbook.com HMDS is valued as a safer, more easily handled alternative to highly flammable or corrosive gases like silane (B1218182) (SiH4) and ammonia (B1221849) (NH3) in plasma-enhanced CVD (PECVD). wikipedia.orgchemicalbook.com

Given this precedent, this compound could serve as a single-source precursor for phosphorus-doped SiCN (SiCN:P) films. The inclusion of phosphorus could modify the film's properties, such as its dielectric constant, refractive index, and conductivity, making it suitable for specialized microelectronic applications. The compound's volatility, a critical parameter for CVD/ALD precursors, is suggested by its listing as a chemical vapor deposition precursor in chemical catalogs. researchgate.net

Below is a comparative table of related precursors used in thin film deposition.

Precursor NameMolecular FormulaApplicationDeposition Technique
Hexamethyldisilazane (HMDS)C6H19NSi2Silicon Carbonitride (SiCN) filmsPECVD
Bis(trimethylsilyl)amineC6H19NSi2Adhesion promoter, SiCN filmsGas Phase, PECVD
This compound C8H24NPSi2 Potential for SiCN:P films Potential for CVD/ALD

Bioinorganic and Pharmaceutical Research Potential

The potential of this compound in the life sciences is speculative and not supported by current research findings. Organophosphorus compounds are a vast and diverse class, with many members exhibiting significant biological activity, but no such studies have been published for this specific molecule.

Role in Pharmaceutical Development

There is no documented evidence of this compound being used directly in pharmaceutical development. Its primary established role is as a laboratory chemical and a synthon for creating other organophosphorus compounds. acs.orgresearchgate.net It is plausible that it could be used as a starting material to build more complex molecules that are then screened for biological activity, but the compound itself is not a pharmaceutical agent. Its utility would lie in the field of synthetic chemistry that supports drug discovery, rather than in the final drug product.

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Pathways

The reactivity of Bis(trimethylsilyl)amidodimethylphosphine is largely dictated by the P-N bond and the N-Si linkages. The lone pair of electrons on the phosphorus atom makes it a potential nucleophile, while the silicon atoms are susceptible to cleavage by various reagents. Future research is poised to explore these characteristics in greater detail.

One promising avenue is the reaction with various electrophiles. The phosphorus center can be expected to react with alkyl halides, acyl chlorides, and other electrophilic reagents, leading to the formation of phosphonium (B103445) salts or P-functionalized derivatives. The cleavage of the N-Si bonds by protic reagents or fluoride (B91410) sources offers a pathway to generate the parent amidodimethylphosphine or to introduce other functional groups at the nitrogen atom.

Furthermore, the reaction of related bis(trimethylsilyl)amido complexes with oxidizing agents has been shown to lead to the formation of higher oxidation state metal complexes. escholarship.org This suggests that the oxidation of this compound itself could lead to novel P(V) species with interesting properties and reactivities. For instance, reactions with elemental sulfur or selenium could yield the corresponding phosphine (B1218219) sulfides and selenides, which are valuable ligands in their own right.

Another area of interest is its potential as a precursor for the synthesis of other organophosphorus compounds. The lability of the trimethylsilyl (B98337) groups can be exploited in condensation reactions. For example, reaction with dichlorophosphines or other bifunctional reagents could lead to the formation of novel phosphorus-nitrogen heterocyclic systems. The thermal stability and decomposition pathways of this compound also warrant investigation, as this could reveal novel rearrangement reactions or the formation of unique inorganic polymers. A summary of potential reactivity explorations is presented in Table 1.

Table 1: Potential Reactivity Pathways for this compound
Reactant TypePotential ProductSignificance
Alkyl Halides (R-X)[Me₂P(R)N(SiMe₃)₂]⁺X⁻Formation of novel phosphonium salts.
Protic Reagents (H-Y)Me₂PNH₂ + 2 Me₃SiYGeneration of the parent aminophosphine.
Dichlorophosphines (R'PCl₂)Cyclic P-N compoundsSynthesis of novel heterocyclic systems.
Oxidizing Agents (e.g., H₂O₂, S₈, Se)Me₂P(=O)N(SiMe₃)₂, Me₂P(=S)N(SiMe₃)₂, Me₂P(=Se)N(SiMe₃)₂Formation of P(V) derivatives with potential as ligands or synthons.

Design of Next-Generation Catalytic Systems

Phosphine ligands are of paramount importance in homogeneous catalysis, and this compound represents a potentially valuable, yet underexplored, ligand scaffold. nih.gov The electronic and steric properties of the ligand can be tuned by modification of the substituents on the phosphorus and nitrogen atoms. The presence of the silyl (B83357) groups offers a handle for immobilization onto solid supports, which could lead to the development of recyclable catalytic systems.

Future research could focus on the coordination chemistry of this compound with various transition metals, such as palladium, platinum, rhodium, and iridium, which are commonly used in catalysis. nih.govresearchgate.net The resulting metal complexes could be screened for their catalytic activity in a range of important organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenation, and hydroformylation. The electron-donating ability of the phosphine center, influenced by the nitrogen and silyl substituents, will play a crucial role in determining the reactivity of the metal center.

The development of chiral analogues of this compound could open doors to asymmetric catalysis. Introducing chirality either at the phosphorus atom or through chiral substituents on the nitrogen could lead to catalysts capable of producing enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.

The lability of the N-Si bonds could also be exploited in the design of "smart" ligands that change their coordination mode or electronic properties in response to external stimuli, potentially leading to catalysts with switchable activity or selectivity.

Development of Functional Materials

The presence of silicon, nitrogen, and phosphorus in a single molecule makes this compound an interesting precursor for the synthesis of novel inorganic materials. Pyrolysis of this compound under controlled conditions could lead to the formation of silicon carbonitride (SiCN) or silicon phosphide (B1233454) (SiP) based ceramics. These materials are known for their high thermal stability, hardness, and chemical inertness, making them suitable for applications in high-temperature environments, as coatings, or as electronic materials.

Furthermore, the reactivity of the P-N and N-Si bonds could be utilized in sol-gel processes or chemical vapor deposition (CVD) to create thin films or coatings with tailored properties. By co-condensing this compound with other precursors, it may be possible to create composite materials with unique optical, electronic, or mechanical properties. For instance, the incorporation of phosphorus into silicon-based materials can modify their electronic band structure and conductivity. nih.gov

The ability of phosphines to coordinate to metal nanoparticles suggests another avenue for materials development. This compound could be used as a capping agent to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape. The resulting hybrid materials could find applications in catalysis, sensing, and electronics.

Interdisciplinary Research with Biological Systems

While direct biological applications of this compound have not been reported, the broader class of organophosphorus compounds, particularly those containing P-N bonds, has shown interesting biological activities. Aminophosphonates, which are structurally related to the hydrolysis products of silylated aminophosphines, are known to act as mimics of amino acids and can exhibit a range of biological effects, including enzyme inhibition. nih.govnih.govresearchgate.netresearchgate.netscirp.org

Future interdisciplinary research could explore the potential of this compound and its derivatives as precursors to biologically active molecules. For example, hydrolysis of the N-Si bonds followed by oxidation of the phosphorus center could lead to aminophosphinic acids, which are known to have interesting pharmacological properties.

The reactivity of the phosphine moiety could also be exploited for bioconjugation reactions. For instance, the Staudinger ligation, which involves the reaction of a phosphine with an azide, is a powerful tool for linking biomolecules. This compound, after suitable modification, could potentially be used in such applications.

However, any exploration of biological applications would need to be preceded by thorough toxicological studies to assess the safety profile of these compounds.

Computational Chemistry in Predicting Novel Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, reactivity, and spectroscopic properties of molecules. aps.orgnih.govresearchgate.netacs.org For a relatively unexplored compound like this compound, computational studies can provide valuable insights and guide experimental work.

DFT calculations can be used to predict the geometric parameters, vibrational frequencies, and NMR chemical shifts of the molecule, which can aid in its characterization. Furthermore, computational methods can be employed to study the reaction mechanisms of this compound with various reagents, helping to rationalize its observed reactivity and predict new reaction pathways. For example, the transition states for the reaction of the phosphine with electrophiles or for the cleavage of the N-Si bonds can be located and their energies calculated, providing a quantitative understanding of the reaction kinetics.

In the context of catalysis, DFT can be used to model the structure and bonding of metal complexes of this compound and to investigate the mechanism of catalytic cycles. This can help in the rational design of more efficient and selective catalysts.

For materials science applications, computational simulations can predict the properties of materials derived from this compound. For example, the electronic band structure and mechanical properties of Si-P-N-C ceramics can be calculated, providing a theoretical basis for their potential applications. A summary of potential computational investigations is presented in Table 2.

Table 2: Potential Computational Chemistry Investigations for this compound
Area of InvestigationComputational MethodPredicted Outcome
Molecular Structure and SpectroscopyDFT (e.g., B3LYP)Optimized geometry, vibrational frequencies, NMR chemical shifts.
Reaction MechanismsDFT with transition state searchingActivation energies and reaction pathways for various transformations.
Catalyst DesignDFT, Molecular DynamicsStructure and stability of metal complexes, catalytic cycle intermediates.
Materials PropertiesSolid-state DFTElectronic band structure, density of states, mechanical properties of derived materials.

Q & A

Basic Research Question

  • Inert atmosphere : Use gloveboxes or Schlenk lines with O2/H2O levels <1 ppm .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability .
  • Waste management : Quench residues with ethanol under nitrogen to hydrolyze reactive intermediates .

How can machine learning enhance the design of this compound derivatives for specific applications?

Advanced Research Question

  • Feature engineering : Train models on descriptors like Hammett constants, steric bulk, and redox potentials .
  • Reaction outcome prediction : Use graph neural networks (GNNs) to predict regioselectivity in ligand substitution .
  • High-throughput virtual screening : Deploy automated workflows to prioritize derivatives with desired electronic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.